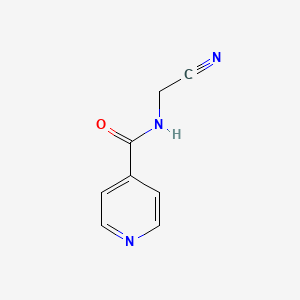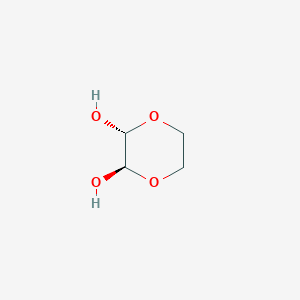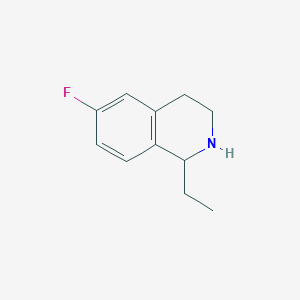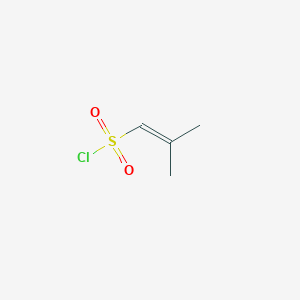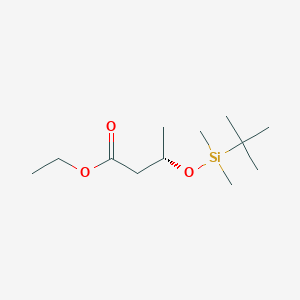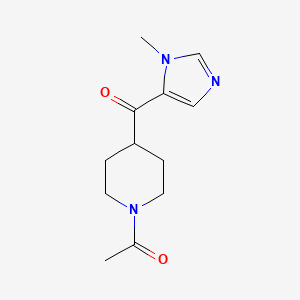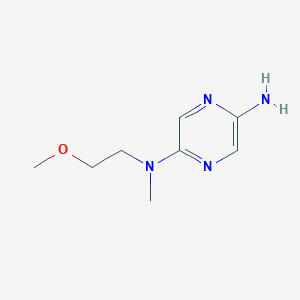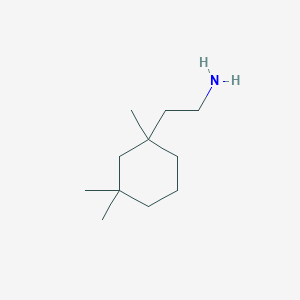
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an iodine atom at the 5th position, a fluorophenyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom at the 1st position of the pyrazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Carboxylation: The carboxylic acid group can be introduced by carboxylation of the corresponding pyrazole derivative using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling reactions: The fluorophenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine and fluorophenyl groups can enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
5-iodo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the fluorophenyl group at a different position.
Uniqueness
The uniqueness of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid lies in the combination of the iodine and fluorophenyl groups, which can impart distinct chemical and biological properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s activity and selectivity in various applications.
Eigenschaften
Molekularformel |
C10H6FIN2O2 |
|---|---|
Molekulargewicht |
332.07 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-5-iodopyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6FIN2O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,(H,15,16) |
InChI-Schlüssel |
NYRQDFPTYLFPKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2(3H)-Benzothiazolimine, 3-[3-(methylthio)propyl]-6-(trifluoromethoxy)-](/img/structure/B8585813.png)
